(ssR,?S)-?-Ethyl-3-methoxy-N,N,ss-trimethyl-benzenepropanamine
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Overview
Description
(ssR,?S)-?-Ethyl-3-methoxy-N,N,ss-trimethyl-benzenepropanamine is a chiral amine compound characterized by its specific stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (ssR,?S)-?-Ethyl-3-methoxy-N,N,ss-trimethyl-benzenepropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 2,3-dimethylbutan-1-amine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 3-methoxybenzaldehyde with 2,3-dimethylbutan-1-amine under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amine product.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(ssR,?S)-?-Ethyl-3-methoxy-N,N,ss-trimethyl-benzenepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(ssR,?S)-?-Ethyl-3-methoxy-N,N,ss-trimethyl-benzenepropanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (ssR,?S)-?-Ethyl-3-methoxy-N,N,ss-trimethyl-benzenepropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine: Similar structure with a hydroxyl group instead of a methoxy group.
(2R,3S)-3-(4-methoxyphenyl)-N,N,2-trimethylpentan-1-amine: Similar structure with the methoxy group at the para position.
(2R,3S)-3-(3-methoxyphenyl)-N,N,2-dimethylpentan-1-amine: Similar structure with one less methyl group.
Uniqueness
(ssR,?S)-?-Ethyl-3-methoxy-N,N,ss-trimethyl-benzenepropanamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group at the meta position and the presence of two methyl groups on the pentan-1-amine backbone contribute to its unique reactivity and interaction with molecular targets.
Properties
CAS No. |
809282-47-1 |
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Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
(2R,3S)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H25NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h7-10,12,15H,6,11H2,1-5H3/t12-,15-/m0/s1 |
InChI Key |
JKVBTSJLQLSTHJ-WFASDCNBSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C |
Origin of Product |
United States |
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